N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide is a synthetic benzamide derivative featuring a pyrazole core substituted with dicyclopropyl groups and an ethyl linker bridging the pyrazole to the 3-methylbenzamide moiety. The cyclopropyl substituents may enhance conformational rigidity and metabolic stability compared to analogous compounds .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-3-2-4-16(11-13)19(23)20-9-10-22-18(15-7-8-15)12-17(21-22)14-5-6-14/h2-4,11-12,14-15H,5-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCPKBLZWXBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . The specific steps include:
Formation of the pyrazole ring: This is achieved by reacting acetylenic ketones with hydrazines under reflux conditions in ethanol.
Substitution reactions: The 3,5-dicyclopropyl groups are introduced through substitution reactions using appropriate cyclopropyl reagents.
Amidation: The final step involves the reaction of the pyrazole derivative with 3-methylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted reactions and ligand-free systems, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Analogs and Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Replaces the pyrazole-ethyl group with a hydroxy-dimethylethylamine moiety. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Functionality: Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization (e.g., palladium-mediated coupling reactions) . Key Difference: The absence of a pyrazole ring reduces metal-binding versatility compared to the target compound.
3-Methylbenzamide Derivatives with Pyrazole Substituents Example: N-[2-(1H-Pyrazol-1-yl)ethyl]-3-methylbenzamide (lacking cyclopropyl groups).
Cyclopropyl-Containing Pyrazole Derivatives Example: 3,5-Dicyclopropyl-1H-pyrazole derivatives (without benzamide linkage). Relevance: Cyclopropyl groups are known to increase lipophilicity and resistance to oxidative metabolism, suggesting similar advantages in the target compound’s pharmacokinetic profile.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
Structural Insights :
- The pyrazole-ethyl linker in the target compound is structurally analogous to ligands used in transition-metal catalysis (e.g., Pd or Cu), though experimental validation is lacking.
- Cyclopropyl groups may hinder π-π stacking interactions compared to aryl-substituted analogs but improve solubility in hydrophobic environments.
Synthesis Challenges :
- Introducing dicyclopropyl groups to the pyrazole core requires specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity relative to simpler benzamide derivatives .
Gaps in Literature: No peer-reviewed studies directly address the target compound’s reactivity, stability, or biological activity. Comparisons are extrapolated from related structures. Crystallographic data (e.g., via SHELX programs ) are unavailable, limiting conformational analysis.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant case studies that illustrate its significance in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 324.4 g/mol. The unique arrangement of cyclopropyl groups contributes to its biological activity, particularly in targeting specific kinases involved in cellular processes.
Target Proteins:
The primary targets of this compound include:
- Cyclin-A2
- Cyclin-dependent kinase 2 (CDK2)
Mode of Action:
This compound is believed to interfere with the cell cycle regulation pathway by inhibiting CDK2 activity. Such inhibition can lead to altered cell proliferation rates, making it a potential candidate for cancer therapy. In particular, studies have indicated that compounds targeting CDK2 can effectively induce apoptosis in cancer cells by disrupting normal cell cycle progression .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .
Kinase Inhibition
The compound's ability to inhibit kinases such as CDK2 suggests its role in regulating pathways critical for tumor growth and survival. This inhibition can lead to decreased phosphorylation of downstream targets involved in cell division and proliferation .
Case Studies and Experimental Findings
Several studies have explored the efficacy and mechanism of action of this compound:
- In Vitro Studies : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor growth compared to control groups, supporting its potential as an antitumor agent.
Summary of Biological Activities
| Biological Activity | Mechanism/Target | Observations/Findings |
|---|---|---|
| Antitumor Activity | Inhibition of CDK2 | Significant cytotoxicity in cancer cells |
| Apoptosis Induction | Activation of caspases | Increased DNA fragmentation |
| Cell Cycle Regulation | Disruption of cell cycle progression | Reduced proliferation in tumor models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
